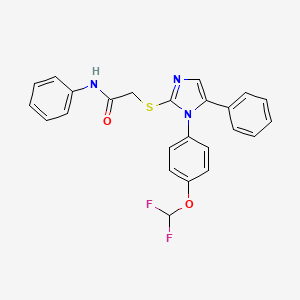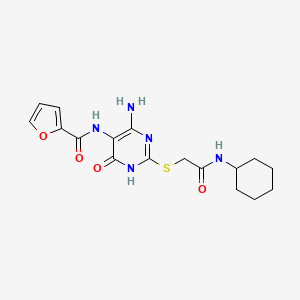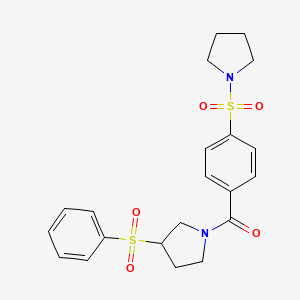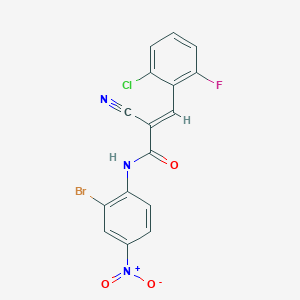
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Inhibition of Tyrosine Kinase
Analog compounds of the active metabolite of the immunosuppressive drug leflunomide have been studied for their ability to inhibit the tyrosine kinase epidermal growth factor receptor (EGFR). These compounds, including variations with bromo, nitro, chloro, and fluoro groups, show potential in binding the ATP-binding pocket of EGFR, which is crucial for their inhibitory activity. This application is significant in the context of immunosuppression and cancer treatment, where the inhibition of specific kinases can be therapeutically beneficial (Ghosh, Zheng, & Uckun, 1999).
Photoluminescence Properties
The synthesis and study of π-extended fluorene derivatives, including those with nitro groups, have shown these compounds to possess unique photoluminescence properties. Specifically, derivatives with nitro groups displayed higher fluorescence quantum yields compared to others, indicating their potential use in fluorescent solvatochromic dyes. This application is particularly relevant in the field of optical materials and sensors, where the ability to fluoresce upon solvent change can be utilized (Kotaka, Konishi, & Mizuno, 2010).
Antimalarial Activity
Compounds structurally similar to the specified chemical have been synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive strain of Plasmodium falciparum. Certain derivatives exhibited promising IC50 values, suggesting their potential as novel antimalarial agents. This finding is crucial for the development of new therapeutic options in the fight against malaria, a major global health challenge (Kos et al., 2022).
Anti-Inflammatory Potential
Research into N-arylcinnamamide derivatives has highlighted their significant anti-inflammatory potential, with some compounds showing more potent effects than the parental cinnamic acid. These findings suggest applications in the development of new anti-inflammatory drugs, offering potentially novel mechanisms of action compared to existing treatments (Hošek et al., 2019).
Antimicrobial and Antipathogenic Activities
A variety of acylthioureas and N-arylcinnamanilides, including those with bromo and nitro substitutions, have been synthesized and tested for their antimicrobial and antipathogenic properties. These compounds have shown significant activity against various bacterial strains, including those known to form biofilms. The presence of halogen atoms such as bromine and fluorine significantly enhances their antimicrobial efficacy, suggesting their potential use in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrClFN3O3/c17-12-7-10(22(24)25)4-5-15(12)21-16(23)9(8-20)6-11-13(18)2-1-3-14(11)19/h1-7H,(H,21,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBHFEOWSOFGND-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=C(C#N)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(2-chloro-6-fluorophenyl)-2-cyanoprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-methoxybenzofuran-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2472117.png)
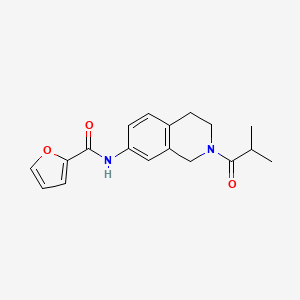
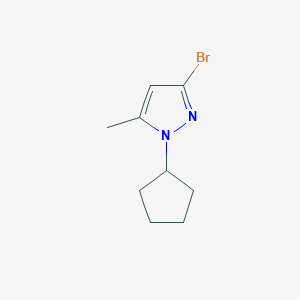
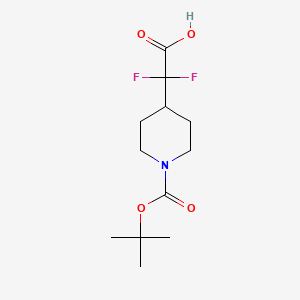
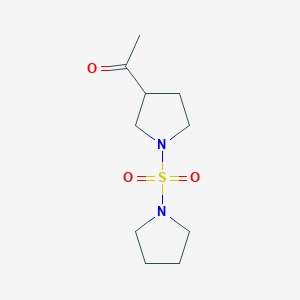
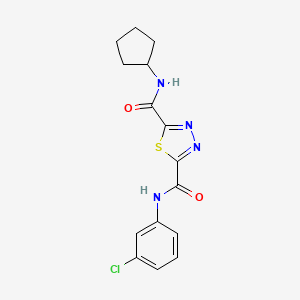
![3-(Benzenesulfonyl)-6-ethoxy-1-[(3-fluorophenyl)methyl]quinolin-4-one](/img/structure/B2472128.png)
![tert-butyl 4-phenyl-2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B2472130.png)
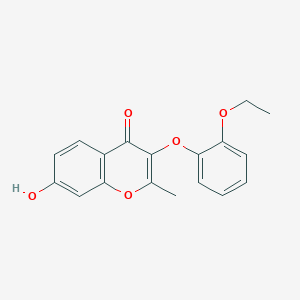
![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one](/img/structure/B2472132.png)
![3-(benzimidazol-1-yl)-N-[(4-methoxyphenyl)methylideneamino]propanamide](/img/structure/B2472133.png)
